![molecular formula C14H19BF2O3 B6148695 2-[4-(difluoromethyl)-3-methoxyphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1310949-77-9](/img/structure/B6148695.png)

2-[4-(difluoromethyl)-3-methoxyphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

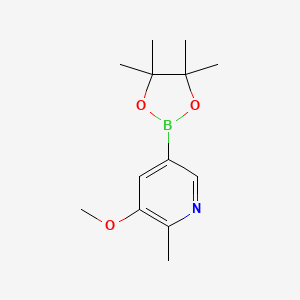

The compound “2-[4-(difluoromethyl)-3-methoxyphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” is a complex organic molecule. It contains a difluoromethyl group, a methoxyphenyl group, and a tetramethyl-1,3,2-dioxaborolane group. The presence of these functional groups suggests that this compound could have interesting chemical properties and potential applications in various fields .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The difluoromethyl group could be introduced through a process known as difluoromethylation . The methoxyphenyl group could be introduced through a reaction with a suitable phenol derivative. The tetramethyl-1,3,2-dioxaborolane group could be synthesized through a reaction involving a boronic acid and a diol .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the difluoromethyl group could introduce interesting electronic properties, as the fluorine atoms are highly electronegative. The tetramethyl-1,3,2-dioxaborolane group is a cyclic structure, which could confer rigidity to the molecule .Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The difluoromethyl group is known to participate in various types of reactions, including nucleophilic and radical reactions . The tetramethyl-1,3,2-dioxaborolane group could also participate in reactions involving the boron atom .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. For example, the presence of fluorine atoms could increase its stability and polarity .Aplicaciones Científicas De Investigación

- Applications :

- Metal-Based Methods : Over the last decade, metal-based approaches have emerged for transferring CF₂H to C(sp²) sites, both stoichiometrically and catalytically. These methods enable late-stage functionalization of pharmaceutical intermediates and natural products .

- Molecular Docking and DFT : Researchers have used molecular docking simulations and density functional theory (DFT) to study binding interactions of 4-difluoromethyl pyrazole derivatives. Understanding their binding mechanisms aids drug design .

- Visible-Light Redox-Catalyzed Difluoromethylation : A one-pot process enables the synthesis of 3-CF₂H-quinoxalin-2-ones. Visible-light redox catalysis facilitates the difluoromethylation of 1,4-dihydro-quinoxalin-2-ones, leading to pharmaceutically relevant compounds .

- Photoredox Catalysis : Transition metal-free photoredox catalysis allows direct difluoromethylation of C(sp³)–H bonds in 1,4-dihydroquinoxalin-2-ones. This method provides access to diverse 3-difluoromethyl quinoxalin derivatives .

Late-Stage Difluoromethylation

Computational Studies and Drug Design

Synthesis of Quinoxalin-2-ones

Direct C(sp³)–H Difluoromethylation

Direcciones Futuras

Mecanismo De Acción

Target of Action

The primary target of this compound is Histone Deacetylase 6 (HDAC6) . HDAC6 is a unique member of the HDAC family that primarily targets cytoplasmic non-histone substrates, such as α-tubulin, cortactin, and heat shock protein 90, to regulate cell proliferation, metastasis, invasion, and mitosis in tumors .

Mode of Action

The compound acts as a selective, mechanism-based, and essentially irreversible inhibitor of HDAC6 . Biochemical data confirm that the compound is a tightly binding HDAC6 inhibitor that can inhibit HDAC6 through a two-step slow binding mechanism . Crystallography and mechanical experiments show that the zinc-binding water attacks the sp2 carbon closest to the difluoromethyl part, followed by the opening of the oxazole ring, producing deprotonated difluoroacetyl hydrazide as the active substance . The strong anionic zinc coordination and the binding of the difluoromethyl part in the P571 pocket ultimately lead to the essentially irreversible inhibition of HDAC6 .

Biochemical Pathways

The compound affects the polyamine biosynthetic pathway . HDAC6 is a critical enzyme in this pathway, which is found in mammals, Protista, and many other species . The polyamines putrescine, spermidine, and spermine are essential for cell growth and play important roles in cell proliferation and differentiation .

Result of Action

The compound’s action results in the inhibition of HDAC6, which can lead to changes in the regulation of cell proliferation, metastasis, invasion, and mitosis in tumors . The inhibition of HDAC6 is essentially irreversible, leading to sustained effects .

Propiedades

IUPAC Name |

2-[4-(difluoromethyl)-3-methoxyphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19BF2O3/c1-13(2)14(3,4)20-15(19-13)9-6-7-10(12(16)17)11(8-9)18-5/h6-8,12H,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWYXWGXJOVLSEM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C(F)F)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19BF2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[4-(Difluoromethyl)-3-methoxyphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

CAS RN |

1310949-77-9 |

Source

|

| Record name | 2-[4-(difluoromethyl)-3-methoxyphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4,4,5,5-tetramethyl-2-[4-(oxan-2-yl)phenyl]-1,3,2-dioxaborolane](/img/no-structure.png)